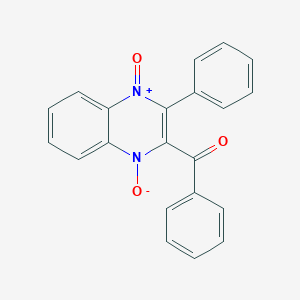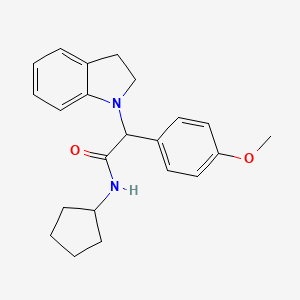
Sulfone de bis(chlorométhyle)
Vue d'ensemble
Description
Bis(chloromethyl) sulfone is an organic compound with the molecular formula C2H4Cl2O2S It is a sulfone derivative characterized by the presence of two chloromethyl groups attached to a sulfone functional group
Applications De Recherche Scientifique
Bis(chloromethyl) sulfone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
Target of Action
Bis(chloromethyl) sulfone primarily targets nitroaromatics and heteroaromatics . These are chemical compounds that contain a nitro group (-NO2) and an aromatic ring or a heteroaromatic ring, respectively .
Mode of Action
The compound’s mode of action involves a process known as Vicarious Nucleophilic Substitution (VNS) . In this process, Bis(chloromethyl) sulfone acts as a nucleophile, replacing hydrogen in nitroaromatics and heteroaromatics . The reaction is facilitated by the presence of a strong base .
Biochemical Pathways
The VNS process affects the biochemical pathways of nitroaromatics and heteroaromatics . The substitution of hydrogen by Bis(chloromethyl) sulfone alters the chemical structure of these compounds, potentially affecting their downstream effects .
Result of Action
The result of the VNS process is the formation of new compounds with altered chemical structures . These new compounds may have different properties and functions compared to the original nitroaromatics and heteroaromatics .
Action Environment
The efficacy and stability of Bis(chloromethyl) sulfone’s action can be influenced by various environmental factors. For instance, the VNS process requires the presence of a strong base . Therefore, the pH of the environment can significantly affect the reaction . Additionally, Bis(chloromethyl) sulfone is moderately soluble in water , which means its action can also be influenced by the presence and concentration of water in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(chloromethyl) sulfone can be synthesized through several methods. One common approach involves the reaction of sulfur dioxide with formaldehyde and hydrogen chloride. The reaction typically proceeds under acidic conditions, often using a catalyst such as zinc chloride to facilitate the formation of the sulfone group.
Industrial Production Methods
In industrial settings, the production of bis(chloromethyl) sulfone may involve continuous processes where the reactants are fed into a reactor under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(chloromethyl) sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl groups under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl sulfone: Similar structure but with methyl groups instead of chloromethyl groups.
Bis(methylsulfonyl) methane: Contains two sulfone groups attached to a methane backbone.
Chloromethyl methyl sulfone: Contains one chloromethyl and one methyl group attached to the sulfone.
Uniqueness
Bis(chloromethyl) sulfone is unique due to the presence of two reactive chloromethyl groups, which provide versatility in chemical reactions and applications. This distinguishes it from other sulfone derivatives that may have different substituents and reactivity profiles.
Propriétés
IUPAC Name |
chloro(chloromethylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O2S/c3-1-7(5,6)2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGKEMZXNYTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190995 | |
| Record name | Bis(chloromethyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37557-97-4 | |
| Record name | Bis(chloromethyl) sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037557974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(chloromethyl) sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloro(chloromethanesulfonyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)
![[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)
![7-(2,5-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230424.png)
![1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)
![1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine](/img/structure/B1230426.png)


![5-Methyl-3-phenyl-7-(prop-2-enylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B1230436.png)
![1-(Cycloheptylideneamino)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230438.png)
![2-[(4-Chloro-3-nitrophenyl)-oxomethyl]benzoic acid [2-[di(propan-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1230439.png)

![2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester](/img/structure/B1230441.png)
![N-[[4-(2-ethoxyphenyl)-1-piperazinyl]-sulfanylidenemethyl]-1-adamantanecarboxamide](/img/structure/B1230442.png)

